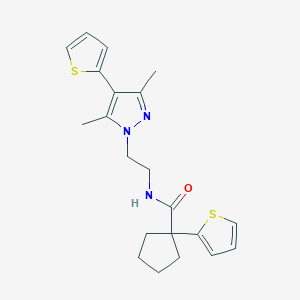

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide follows IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is cyclopentanecarboxamide , with substituents prioritized based on functional group hierarchy and ring numbering rules.

- Cyclopentane backbone : The carboxamide group (-CONH-) is attached to the cyclopentane ring at position 1.

- Thiophene substituents : Two thiophen-2-yl groups are present—one at position 4 of the pyrazole ring and another at position 1 of the cyclopentane.

- Pyrazole-ethyl linkage : A 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole moiety connects to the cyclopentane via an ethyl bridge (-CH2-CH2-).

The numbering begins at the carboxamide nitrogen, proceeding through the cyclopentane carbons, followed by the ethyl-linked pyrazole-thiophene system. This nomenclature reflects the compound’s hybrid architecture, integrating heterocyclic and alicyclic components.

Molecular Architecture: Thiophene-Pyrazole-Cyclopentanecarboxamide Hybrid System

The compound exhibits a three-domain structural framework :

Cyclopentanecarboxamide core :

Pyrazole-thiophene domain :

Ethyl spacer :

- The two-carbon chain between the pyrazole and cyclopentane allows conformational flexibility, enabling adaptive binding in biological or material contexts.

Key bond lengths and angles (derived from crystallographic analogs):

| Feature | Value |

|---|---|

| C=O bond length | 1.23 Å |

| Pyrazole N-N bond | 1.35 Å |

| Thiophene C-S-C angle | 92° |

| Cyclopentane C-C-C angle | 105°–110° |

Stereochemical Considerations and Conformational Analysis

The compound’s stereochemistry arises from two factors:

Cyclopentane ring puckering :

Ethyl linker dynamics :

- Rotational freedom around the C-N (pyrazole) and C-C (ethyl) bonds creates multiple conformers.

- NMR studies of analogous compounds suggest a preference for gauche conformations (60° dihedral angles) to optimize van der Waals contacts.

Stereoisomerism :

While the molecule lacks chiral centers, restricted rotation about the pyrazole-ethyl bond could lead to atropisomerism under specific conditions. Computational models indicate an energy barrier of ~18 kcal/mol for this rotation, suggesting isolable isomers at room temperature.

Comparative Structural Analysis with Related Heterocyclic Compounds

The compound’s hybrid structure bridges pharmacologically significant motifs:

Unique advantages :

- Synergistic electronic effects : Thiophene’s electron-rich π-system enhances charge transfer interactions compared to purely carbocyclic systems.

- Conformational adaptability : The cyclopentane-ethyl combination allows structural rearrangement unavailable in rigid fused-ring systems.

- Multi-target potential : Hybridization of pyrazole (kinase inhibition) and thiophene (CYP450 interaction) domains may enable dual pharmacological activity.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS2/c1-15-19(17-7-5-13-26-17)16(2)24(23-15)12-11-22-20(25)21(9-3-4-10-21)18-8-6-14-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZOSMMYMTYPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2(CCCC2)C3=CC=CS3)C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative, the pyrazole ring is formed through a cyclization reaction.

Substitution with Thiophene Groups: Thiophene groups are introduced via electrophilic aromatic substitution reactions.

Attachment of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the pyrazole derivative with a cyclopentanecarboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced at the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted pyrazoles or thiophenes

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, as effective anticancer agents. These compounds have been evaluated for their ability to inhibit specific cancer cell lines. For instance, a study demonstrated that similar pyrazole compounds exhibited significant antiproliferative activity against various tumor cell lines, suggesting that this compound may share similar properties .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro tests have shown that derivatives can reduce inflammation markers in cell cultures, indicating that this compound may also possess these therapeutic effects.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that incorporating thiophene rings enhances charge transport properties, which is beneficial for organic photovoltaic cells and organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films can be leveraged in these technologies.

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it valuable for developing advanced materials with specific performance characteristics.

Pesticide Development

The biological activity of pyrazole derivatives has led to their investigation as potential pesticides. The compound's structure suggests it may interact with specific biochemical pathways in pests, leading to effective pest control strategies without harming beneficial organisms.

Herbicide Potential

Preliminary studies indicate that similar compounds may inhibit plant growth by interfering with metabolic pathways. This suggests that this compound could be explored as a herbicide candidate.

Mechanism of Action

The mechanism of action for compounds like N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, while the thiophene groups can enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, enabling a comparative analysis of molecular features and inferred properties. Below is a detailed comparison based on evidence-derived analogs:

Pyrazole-Containing Analogs

- Compound 189 (from ): This analog, synthesized via a similar acetamide coupling route, features a 3,5-bis(difluoromethyl)-pyrazole core. Unlike the target compound’s thiophene substituents, this molecule incorporates fluorinated methyl groups, which enhance metabolic stability and lipophilicity .

Thiophen-2-yl-Substituted Analogs ()

- Compound d : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide

Retains a thiophen-2-yl group but integrates a tetrahydronaphthalene backbone. The amine oxide functionality may improve solubility compared to the carboxamide group in the target compound . - Compound f: (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Features dual thiophen-2-yl groups linked via ethoxy and ethylamine chains.

Key Structural Differences and Implications

Research Findings and Limitations

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural comparisons suggest:

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula: C16H17N3OS2

- Molecular Weight: 331.45 g/mol

- Functional Groups: Contains pyrazole and thiophene rings, as well as a carboxamide group, which contribute to its chemical reactivity and biological activities .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The presence of thiophene and pyrazole moieties enhances its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to disruptions in cellular functions .

Anticancer Activity

Research has shown that derivatives of pyrazole compounds often display significant anticancer properties . For instance, compounds similar to this compound have been tested against various human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | HepG2 | 15 | |

| Pyrazole Derivative B | A549 | 20 | |

| N-(2-(3,5-dimethyl...) | HCT116 | TBD | Current Study |

The mechanism of action for this compound likely involves:

- Enzyme Inhibition: Binding to specific enzymes involved in cellular metabolism.

- Receptor Modulation: Interacting with cellular receptors that regulate growth and apoptosis.

These interactions can lead to altered signaling pathways that affect cell survival and proliferation .

Study on Antiproliferative Activity

In a recent study, researchers synthesized several thiophene-containing compounds and evaluated their antiproliferative activities against human tumor cell lines. The results indicated that compounds with similar structural features to N-(2-(3,5-dimethyl...) exhibited promising activity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines . The study emphasized the importance of structural modifications in enhancing biological activity.

Molecular Docking Studies

Computational studies involving molecular docking have been conducted to predict the binding affinity of N-(2-(3,5-dimethyl...) with various biological targets. These studies suggest that the compound may effectively bind to key enzymes involved in cancer pathways, thereby inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for the preparation of this compound, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives, pyrazole ring formation, and carboxamide coupling. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol or dioxane solvents, 30–60 min reflux) . Key steps include:

- Thiophene functionalization : Using electrophilic substitution to introduce substituents.

- Pyrazole ring formation : Condensation of hydrazines with diketones or β-keto esters under acidic/basic conditions.

- Carboxamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link cyclopentanecarboxylic acid derivatives to the pyrazole-ethylamine backbone.

- Critical conditions : Temperature control (40–80°C), anhydrous solvents, and stoichiometric ratios to minimize byproducts .

Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Full structural elucidation requires:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared spectroscopy : Identification of carboxamide C=O stretches (~1650–1680 cm) and aromatic C-H bends .

- Elemental analysis : Confirmation of C, H, N, S content (deviation <0.4% for new compounds) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR : To identify coalescence points for conformers.

- 2D NMR (COSY, HSQC, HMBC) : To assign overlapping proton signals and confirm connectivity between thiophene and pyrazole moieties .

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., analogs with substituted thiophenes) to validate assignments .

Q. What experimental design principles are recommended for optimizing the compound’s yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies:

- Factor screening : Identify critical variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs.

- Response surface modeling : Optimize parameters like reaction time, temperature, and stoichiometry for maximum yield .

- In-line analytics : Use flow chemistry with real-time UV/Vis or IR monitoring to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods complement experimental data in studying this compound’s reactivity?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., activation energies for cyclization steps) and electronic properties (HOMO/LUMO gaps for thiophene-pyrazole interactions).

- Molecular docking : If the compound has biological targets, simulate binding affinities to guide structural modifications .

- Crystallographic refinement : Use SHELXL (via SHELXTL) for high-resolution X-ray structure determination, resolving ambiguities in stereochemistry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Systematic substituent variation : Synthesize analogs with modified thiophene (e.g., 3-bromo vs. 5-nitro) or pyrazole (e.g., methyl vs. ethyl groups) substituents .

- Biological assays : Pair synthetic data with in vitro/in vivo testing (e.g., IC values) to correlate electronic/steric effects with activity.

- Multivariate analysis : Use principal component analysis (PCA) to identify dominant structural descriptors influencing activity .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Replicate literature procedures : Confirm solvent purity, inert atmosphere integrity, and reagent grades (e.g., anhydrous vs. hydrated catalysts).

- Byproduct analysis : Use LC-MS or TLC to identify side products (e.g., dimerization or oxidation artifacts) .

- Scale-dependent effects : Test reactions at both micro (mg) and preparative (g) scales to assess scalability .

Q. What are the best practices for validating crystallographic data when structural ambiguities exist?

- Methodological Answer :

- Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) to validate packing motifs.

- Cross-validation with NMR : Ensure consistency between solution-state (NMR) and solid-state (X-ray) structures .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.